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Compound of Interest

Compound Name: Pyrimido[5,4-c]pyridazine

Cat. No.: B15244889 Get Quote

A deep dive into the molecular interactions of Pyrimido-pyridazine derivatives with key protein

targets in cancer and infectious diseases reveals their potential as potent inhibitors. This guide

provides a comparative analysis of their docking studies against Human AKT1, Dihydropteroate

Synthase (DHPS), and Tyrosine Kinases, offering insights for researchers and drug

development professionals.

Pyrimido-pyridazine derivatives have emerged as a promising scaffold in medicinal chemistry

due to their diverse pharmacological activities. In silico docking studies play a crucial role in

elucidating the binding modes and predicting the inhibitory potential of these compounds

against various biological targets. This guide synthesizes findings from several key studies to

provide a comparative overview of their docking performance, detailed experimental protocols,

and the signaling pathways they modulate.

Quantitative Docking Data Summary
The following table summarizes the key quantitative data from comparative docking studies of

Pyrimido-pyridazine derivatives against their respective protein targets. This data provides a

basis for comparing the binding affinities and potential efficacy of different derivatives.
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Note: The detailed docking scores and interacting residues for all derivatives were not

consistently available in the abstracts of the reviewed studies. Access to the full-text articles is

required for a comprehensive quantitative comparison.

Experimental Protocols
A detailed understanding of the experimental methodology is critical for the interpretation and

replication of docking studies. The following sections outline the typical protocols employed in

the docking of Pyrimido-pyridazine derivatives.
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Molecular Docking of Tyrosine Kinase Inhibitors
Protein Preparation: The crystal structure of the tyrosine-protein kinase (PDB ID: 3LQ8) is

retrieved from the Protein Data Bank.[1] Water molecules and heteroatoms are removed from

the protein structure. Hydrogen atoms are added, and the protein is prepared for docking using

standard molecular modeling software.

Ligand Preparation: The 3D structures of the Pyrimido-pyridazine derivatives are sketched

using chemical drawing software and then optimized using a suitable force field (e.g.,

MMFF94).

Docking Simulation: Molecular docking is performed to predict the binding mode and affinity of

the derivatives within the active site of the tyrosine kinase. The docking parameters, such as

the grid box dimensions and center, are defined to encompass the active site of the protein.

The docking algorithm, often a genetic algorithm or a Lamarckian genetic algorithm, is then

used to explore the conformational space of the ligand within the active site. The resulting

poses are scored based on their predicted binding energy.

Molecular Docking of DHPS Inhibitors
Protein and Ligand Preparation: The crystal structure of Bacillus anthracis Dihydropteroate

Synthase (DHPS) is obtained from the Protein Data Bank. The protein is prepared by removing

water molecules and adding hydrogen atoms. The Pyrimido-pyridazine derivatives are

designed and their 3D structures are generated and optimized.

Docking and Scoring: A series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines are

docked into the pterin binding pocket of DHPS.[2][3] The docking protocol is designed to

improve binding affinity by, for example, removing N-methyl ring substitutions to enhance

interaction within the pterin pocket and optimizing the length of the side chain carboxylic acid to

fully engage the pyrophosphate binding site.[3] The interactions are evaluated through enzyme

activity assays, X-ray crystallography, isothermal calorimetry, and surface plasmon resonance

to gain a comprehensive understanding of the binding interactions from structural, kinetic, and

thermodynamic perspectives.[3]

Molecular Docking of AKT1 Inhibitors
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Protein and Ligand Preparation: The three-dimensional structure of human AKT1 is retrieved

from a protein structure database. The protein is prepared for docking by removing any co-

crystallized ligands and water molecules, followed by the addition of polar hydrogens and the

assignment of charges. The synthesized Pyrimido-pyridazine derivatives are built and their

geometries are optimized.

Docking Simulation using GOLD 5.2: The potential inhibitory activities of the synthesized

compounds are studied through docking calculations performed using the GOLD 5.2 software,

which employs a genetic algorithm.[4] The binding site is defined based on the active site

residues of AKT1. The genetic algorithm parameters, such as population size, number of

generations, and selection pressure, are set to ensure a thorough search of the conformational

space. The fitness of the docked poses is evaluated using a scoring function, such as

GoldScore or ChemScore, which estimates the binding affinity.

Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is essential for a

comprehensive understanding of these docking studies. The following diagrams, generated

using Graphviz, illustrate the relevant signaling pathways and a typical workflow for a

comparative docking study.
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A typical workflow for a comparative molecular docking study.
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Simplified Tyrosine Kinase signaling pathway and the point of inhibition.
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The role of Dihydropteroate Synthase (DHPS) in the folate biosynthesis pathway.
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The PI3K/AKT1 signaling pathway and the inhibitory action of Pyrimido-pyridazine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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